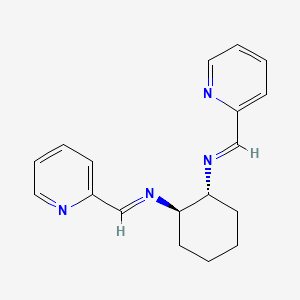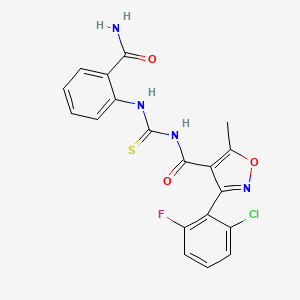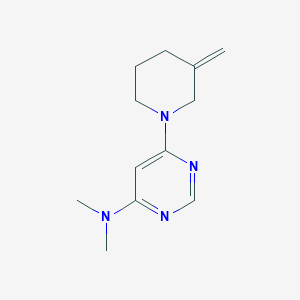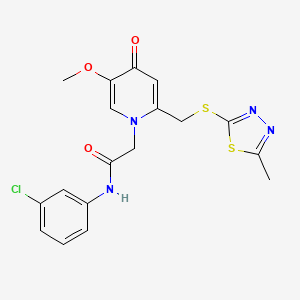
2-(2-(Pyridin-4-yloxy)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Pyridin-4-yloxy)phenyl)acetic acid is a chemical compound with the molecular formula C13H11NO3 . It is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of 2-(2-(Pyridin-4-yloxy)phenyl)acetic acid is represented by the InChI code1S/C13H11NO3/c15-13(16)9-10-3-1-2-4-12(10)17-11-5-7-14-8-6-11/h1-8H,9H2,(H,15,16) . The molecular weight of this compound is 229.24 . Physical And Chemical Properties Analysis
2-(2-(Pyridin-4-yloxy)phenyl)acetic acid is a powder that is stored at room temperature .Scientific Research Applications
Organic Synthesis and Catalysis
2-(2-(Pyridin-4-yloxy)phenyl)acetic acid and its derivatives are utilized in organic synthesis, showcasing their versatility in constructing complex molecules. For instance, a study demonstrates the isothiourea-mediated synthesis of functionalized pyridines, a process that involves intermolecular Michael addition/lactamization. This method highlights the compound's role in generating structural diversity through the derivatization of 2-sulfonate-substituted pyridines, which are crucial intermediates in organic synthesis (Stark et al., 2013). Similarly, the compound has been used as a reusable catalyst in the synthesis of pyranopyrazole derivatives, emphasizing its potential in green chemistry and efficient synthesis methods (Moosavi‐Zare et al., 2016).
Material Science and Corrosion Inhibition
In the realm of material science, derivatives of 2-(2-(Pyridin-4-yloxy)phenyl)acetic acid have been explored for their corrosion inhibition properties. A study focusing on pyrazoline derivatives illustrates their efficacy in enhancing the corrosion resistance of mild steel in hydrochloric acid solutions. These derivatives operate through physical and chemical adsorption mechanisms, underlining the compound's utility in protecting industrial materials (Lgaz et al., 2020).
Analytical and Computational Chemistry
The compound's derivatives have also been a subject of quantum chemical investigations, providing insights into their molecular properties. For example, DFT and quantum-chemical calculations have been employed to explore the electronic properties and thermodynamics parameters of substituted pyrrolidinones, aiding in the understanding of their chemical behavior and potential applications (Bouklah et al., 2012).
Photophysical Properties
Research into the photophysical properties of compounds related to 2-(2-(Pyridin-4-yloxy)phenyl)acetic acid, such as pyridylthiazoles, has revealed their potential as metal sensors and laser dyes. These studies demonstrate the compounds' high fluorescence quantum yields and large Stokes shift values, highlighting their applications in optical materials and sensors (Grummt et al., 2007).
Safety and Hazards
The safety information for 2-(2-(Pyridin-4-yloxy)phenyl)acetic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
2-(2-pyridin-4-yloxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(16)9-10-3-1-2-4-12(10)17-11-5-7-14-8-6-11/h1-8H,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPLWOSICDSXIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)OC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Pyridin-4-yloxy)phenyl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Chloro-N-[1-[3-chloro-4-(trifluoromethyl)phenyl]ethyl]-N-methylacetamide](/img/structure/B2681817.png)


![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2681821.png)
![(aR)-2,6-Diphenyl-4-(trifluoromethylsulfonylamino)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin 4-oxide](/img/structure/B2681822.png)

![2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2681825.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2681828.png)
![2-ethylsulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2681829.png)